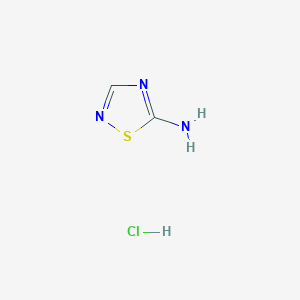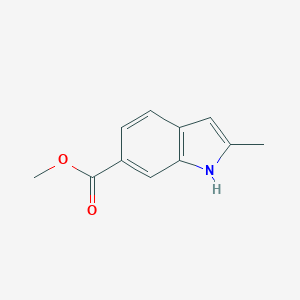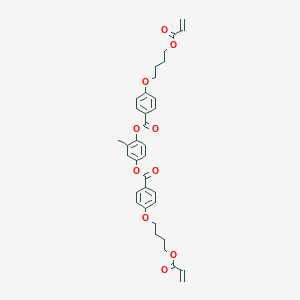
2,5-二甲氧基-4-(三氟甲基)苯乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine (commonly known as DOTFM) is a synthetic compound that belongs to the phenethylamine class of drugs. DOTFM is structurally similar to other phenethylamine compounds such as mescaline and 2C-TFM. DOTFM was first synthesized in the late 1990s by Alexander Shulgin, a renowned chemist and pharmacologist. The compound has gained attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
科学研究应用
分析和检测技术
头发分析中的LC-MS-MS:Nieddu et al. (2015)进行的研究表明液相色谱/串联质谱(LC-MS-MS)可用于确定头发中苯乙胺类物质的体内积累,包括2,5-二甲氧基-4-(三氟甲基)苯乙胺。这种方法在法医和毒理学领域具有实用价值,包括职场药物检测和药物滥用历史调查。
带荧光检测的毛细管电泳:Tsai等人(2006年)报道了使用带荧光检测的毛细管电泳分离和检测苯乙胺类设计药物,包括2,5-二甲氧基-4-(三氟甲基)苯乙胺(Tsai et al., 2006)。这种方法提高了灵敏度,可应用于复杂的生物样本。
合成氘标记衍生物用于GC-MS:Xu和Chen(2006年)描述了合成氘标记苯乙胺衍生物的方法,这些衍生物可用作气相色谱-质谱(GC-MS)分析中的内标(Xu & Chen, 2006)。
尿液分析中的气相色谱-质谱:Kerrigan等人(2011年)开发了一种用于尿液中检测致幻安非他命的方法,包括2,5-二甲氧基-4-(三氟甲基)苯乙胺,使用气相色谱-质谱,这对法医毒理学至关重要(Kerrigan et al., 2011)。
药物合成和表征
新的合成途径:Yuan-bin(2007年)介绍了一种生产2,5-二甲氧基苯乙胺的新途径,展示了合成这类化合物的不断发展的方法(Yuan-bin, 2007)。
设计药物异构体的表征:Davidson和Jackson(2019年)建立了区分NBOMes异构体的方法,这些异构体与2,5-二甲氧基-4-(三氟甲基)苯乙胺相关,使用气相色谱保留指数和质谱,突出了在法医背景下准确鉴定的重要性(Davidson & Jackson, 2019)。
新化合物的鉴定和表征:Zuba等人(2012年,2013年)专注于使用各种分析技术鉴定和表征新的设计药物,包括2,5-二甲氧基苯乙胺的衍生物。这项研究对于了解新出现物质的性质和潜在风险至关重要(Zuba, Sekuła, & Buczek, 2012); (Zuba & Sekuła, 2013)。
代谢和毒理学
代谢研究和毒理学检测:Theobald,Fehn和Maurer(2005年,2006年)对大鼠尿液中苯乙胺衍生物的代谢和毒理学检测进行了研究,这对于了解它们的药代动力学和潜在毒理影响至关重要(Theobald, Fehn, & Maurer, 2005); (Theobald & Maurer, 2006)。
精神活性物质的电化学传感:Souza等人(2018年)展示了使用硼掺杂金刚石电极在吸墨纸上电化学定量测定NBOMes和相关化合物,包括2,5-二甲氧基苯乙胺。这种技术为在法医样本中检测这些物质提供了一种新颖的方法 (Souza et al., 2018)。
属性
CAS 编号 |
159277-08-4 |
|---|---|
产品名称 |
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine |
分子式 |
C11H14F3NO2 |
分子量 |
249.23 g/mol |
IUPAC 名称 |
2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C11H14F3NO2/c1-16-9-6-8(11(12,13)14)10(17-2)5-7(9)3-4-15/h5-6H,3-4,15H2,1-2H3 |
InChI 键 |
LYXGNMLWYONZID-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CCN)OC)C(F)(F)F |
规范 SMILES |
COC1=CC(=C(C=C1CCN)OC)C(F)(F)F |
其他 CAS 编号 |
159277-08-4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



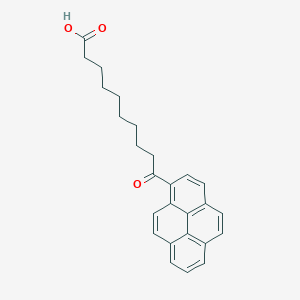
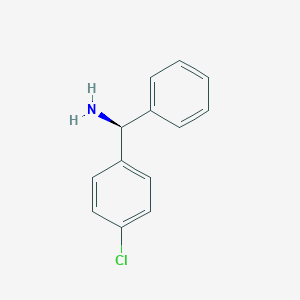
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)
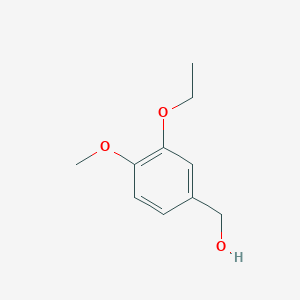
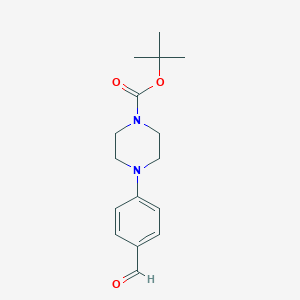
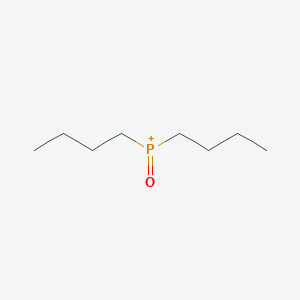
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)
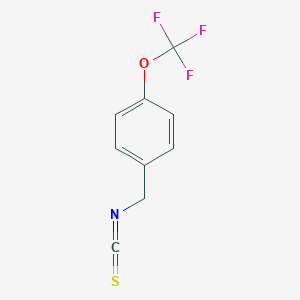
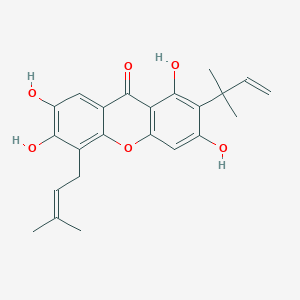
![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
